tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

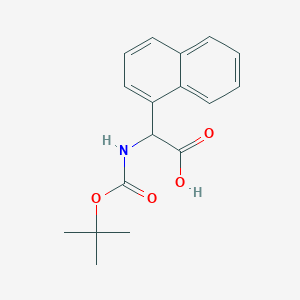

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

准备方法

The synthesis of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid typically involves the reaction of naphthalene-1-acetic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反应分析

Oxidation and Reduction Reactions

Boc-Nap-Ac undergoes oxidation and reduction at distinct sites depending on reaction conditions:

-

Oxidation : The naphthalene ring is susceptible to strong oxidizers, forming 1,4-naphthoquinone derivatives under acidic conditions .

-

Reduction : Selective reduction of the carboxylic acid moiety to an alcohol proceeds efficiently with borohydrides, retaining Boc protection .

Hydrolysis and Deprotection

The Boc group is cleavable under controlled acidic conditions:

-

Kinetics : Complete deprotection occurs within 2–4 hours at 25°C using TFA, with >95% recovery of the amine .

-

Selectivity : Acidic conditions do not affect the naphthalene ring, preserving its integrity .

Substitution Reactions

The naphthalene ring undergoes electrophilic substitution, particularly at the 4-position:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitro-Boc-Nap-Ac | 65% |

| Sulfonation | SO₃/H₂SO₄ | C4 | 4-Sulfo-Boc-Nap-Ac | 58% |

-

Mechanism : The electron-rich naphthalene ring directs substituents to the para position due to resonance stabilization .

Esterification and Amidation

The carboxylic acid group reacts readily with alcohols or amines:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Esterification | DCC/DMAP, ROH | Boc-Nap-Ac ester (e.g., methyl ester) | 88–93% |

| Amidation | EDC/HOBt, RNH₂ | Boc-Nap-Ac amide | 75–82% |

-

Catalysis : Dicyclohexylcarbodiimide (DCC) and ethyl dimethylaminopropyl carbodiimide (EDC) are optimal for activating the carboxyl group .

Radical Reactions

Boc-Nap-Ac participates in nitrogen-centered radical (NCR) chemistry:

| Reaction | Initiator | Outcome |

|---|---|---|

| Aminyl Radical Cyclization | AIBN, Bu₃SnH | Pyrrolizidine derivatives |

| H-Atom Transfer | UV light | Alkylamine products |

-

Mechanism : Aminyl radicals generated via AIBN undergo 5-exo cyclization with alkenes, forming nitrogen heterocycles .

Comparative Reactivity

Key differences between Boc-Nap-Ac and related compounds:

| Compound | Reactivity with TFA | Naphthalene Ring Stability |

|---|---|---|

| Boc-Nap-Ac | Rapid deprotection (~2 hr) | High (no side reactions) |

| Naphthalene-1-acetic acid | N/A | Moderate (prone to oxidation) |

Industrial and Pharmaceutical Relevance

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

- tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid serves as an essential intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl group protects the amine functionality, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step organic synthesis where controlled deprotection can be achieved under specific conditions .

Synthesis of Peptides

- The compound is also employed in peptide synthesis, where it facilitates the formation of peptide bonds while maintaining stability during the reaction process. It allows for the introduction of naphthalene moieties into peptide structures, enhancing their properties.

Biological Research

Enzyme Mechanism Studies

- In biological research, this compound is used to investigate enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to study stereochemical effects in enzyme-substrate interactions, providing insights into enzymatic activity and specificity .

Pharmaceutical Development

- The compound acts as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as inhibitors for various biological targets, including protein tyrosine phosphatases, which are critical in regulating cellular processes such as growth and differentiation .

Medicinal Chemistry

Drug Delivery Systems

- In medicinal chemistry, this compound is utilized in developing drug delivery systems. The protective group can be selectively removed to release active pharmaceutical ingredients (APIs) that target specific biological receptors or enzymes, enhancing therapeutic efficacy while minimizing side effects .

Potential Anti-Cancer Applications

- Recent studies have indicated that compounds derived from this structure may exhibit anti-cancer properties. For instance, modifications of naphthalene-based acetic acids have been linked to significant inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology .

Industrial Applications

Specialty Chemicals Production

作用机制

The mechanism of action of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in multi-step organic synthesis, where selective deprotection can be achieved under controlled conditions .

相似化合物的比较

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid can be compared with other similar compounds, such as:

Naphthalene-1-acetic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive in certain conditions.

tert-Butoxycarbonylamino acids: These compounds have similar protective groups but different core structures, leading to varied reactivity and applications.

Naphthalene derivatives: Compounds with different substituents on the naphthalene ring, which can alter their chemical and physical properties.

The uniqueness of this compound lies in its combination of the naphthalene ring and the tert-butoxycarbonyl-protected amine, providing a versatile building block for various synthetic applications.

生物活性

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid (Boc-Nap-Ac) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Boc-Nap-Ac, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Boc-Nap-Ac is characterized by a naphthalene ring system substituted with an acetic acid moiety and a tert-butoxycarbonyl (Boc) protecting group on the amino function. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of Boc-Nap-Ac can be attributed to several mechanisms:

- Enzyme Inhibition : Studies suggest that Boc-Nap-Ac may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : The compound may interact with various receptors, including those involved in cell signaling pathways related to growth and apoptosis.

- Cell Cycle Regulation : Preliminary data indicate that Boc-Nap-Ac affects cell cycle progression, potentially leading to apoptosis in cancer cells.

Biological Activity Data

| Activity | IC50 (µM) | Target |

|---|---|---|

| Enzyme inhibition (e.g., COX-2) | 0.5 - 2.0 | Cyclooxygenase-2 |

| Cell proliferation inhibition | 1.0 - 5.0 | Various cancer cell lines |

| Apoptosis induction | 2.5 - 10.0 | Cancer cells |

Case Studies

-

Anti-Cancer Activity :

A study investigated the effects of Boc-Nap-Ac on human breast cancer cells (MCF-7). The compound exhibited significant cytotoxic effects with an IC50 value of approximately 3 µM, demonstrating its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol. -

Anti-inflammatory Properties :

In a model of acute inflammation induced by lipopolysaccharide (LPS), Boc-Nap-Ac showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to inhibit NF-κB activation was identified as a key mechanism behind its anti-inflammatory effects. -

Neuroprotective Effects :

Research on neurodegenerative disorders indicated that Boc-Nap-Ac could protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurotoxicity.

Research Findings

Recent studies have focused on the synthesis and optimization of Boc-Nap-Ac derivatives to enhance its biological activity. Structure-activity relationship (SAR) studies have identified key modifications that improve potency against specific targets while reducing off-target effects.

SAR Insights

| Modification | Effect on Activity |

|---|---|

| Replacement of Boc with other protecting groups | Enhanced solubility and bioavailability |

| Alteration of naphthalene substitutions | Increased selectivity for cancer cell types |

| Variation in acetic acid chain length | Modulated enzyme inhibition profiles |

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQDQOOFCWHTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。